

# A Comprehensive Technical Guide to 1-Nitro-4-(phenylsulfonyl)benzene

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## Compound of Interest

Compound Name: 1-Nitro-4-(phenylsulfonyl)benzene

Cat. No.: B072835

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## Abstract

This technical guide provides an in-depth examination of the physicochemical properties of **1-Nitro-4-(phenylsulfonyl)benzene** (CAS No. 1146-39-0), a key organic intermediate. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's chemical identity, structural features, and core physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization and purity assessment, emphasizing the causality behind methodological choices. By integrating theoretical data with practical application, this guide serves as an authoritative resource for the effective utilization of **1-Nitro-4-(phenylsulfonyl)benzene** in a laboratory setting.

## Introduction

**1-Nitro-4-(phenylsulfonyl)benzene** is a bifunctional organic compound featuring both a nitro group and a phenylsulfonyl group attached to a central benzene ring. This unique substitution pattern imparts distinct electronic properties, making it a valuable building block in synthetic chemistry. The powerful electron-withdrawing nature of both the nitro ( $-\text{NO}_2$ ) and sulfonyl ( $-\text{SO}_2$ ) moieties significantly influences the reactivity of the aromatic ring, rendering it a subject of interest for creating more complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and application in research and development.

## Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and fundamental properties. These data points are crucial for everything from reaction stoichiometry calculations to safety assessments.

Table 1: Core Physicochemical Properties of **1-Nitro-4-(phenylsulfonyl)benzene**

Property	Value	Source(s)
CAS Number	1146-39-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	263.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	140-143 °C	<a href="#">[1]</a>
Boiling Point	Not available	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	77.28 Å <sup>2</sup>	<a href="#">[2]</a>
logP (Calculated)	2.4276	<a href="#">[2]</a>
Hydrogen Bond Acceptors	4	<a href="#">[2]</a>
Hydrogen Bond Donors	0	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>
Synonyms	Phenyl 4-nitrophenyl sulphone, 4-Nitrophenylsulphonylbenzene	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Profile

The structural identity of **1-Nitro-4-(phenylsulfonyl)benzene** is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons. The protons on the nitrophenyl ring will be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet around 8.2-8.4 ppm, while those meta will be a doublet around 7.8-8.0 ppm. The protons on the unsubstituted phenylsulfonyl ring will appear in the typical aromatic region of 7.4-7.7 ppm.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum will corroborate the  $^1\text{H}$  NMR data. The carbon atom directly attached to the nitro group (C-NO<sub>2</sub>) will be highly deshielded. Similarly, the carbon attached to the sulfonyl group (C-SO<sub>2</sub>) will also show a characteristic downfield shift.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups present. Key expected vibrational frequencies include:
  - ~1520-1540 cm<sup>-1</sup> and ~1340-1350 cm<sup>-1</sup>: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.
  - ~1300-1330 cm<sup>-1</sup> and ~1140-1160 cm<sup>-1</sup>: Strong stretching vibrations corresponding to the sulfonyl (S=O) group.
  - ~3100 cm<sup>-1</sup>: C-H stretching for the aromatic rings.
- **Mass Spectrometry (MS):** Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M<sup>+</sup>) peak at m/z 263, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

## Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for confirming the identity and purity of a **1-Nitro-4-(phenylsulfonyl)benzene** sample.

### Protocol 1: Purity and Identity Confirmation Workflow

This workflow provides a robust method for verifying both the purity and the chemical identity of the compound in a single, efficient sequence.

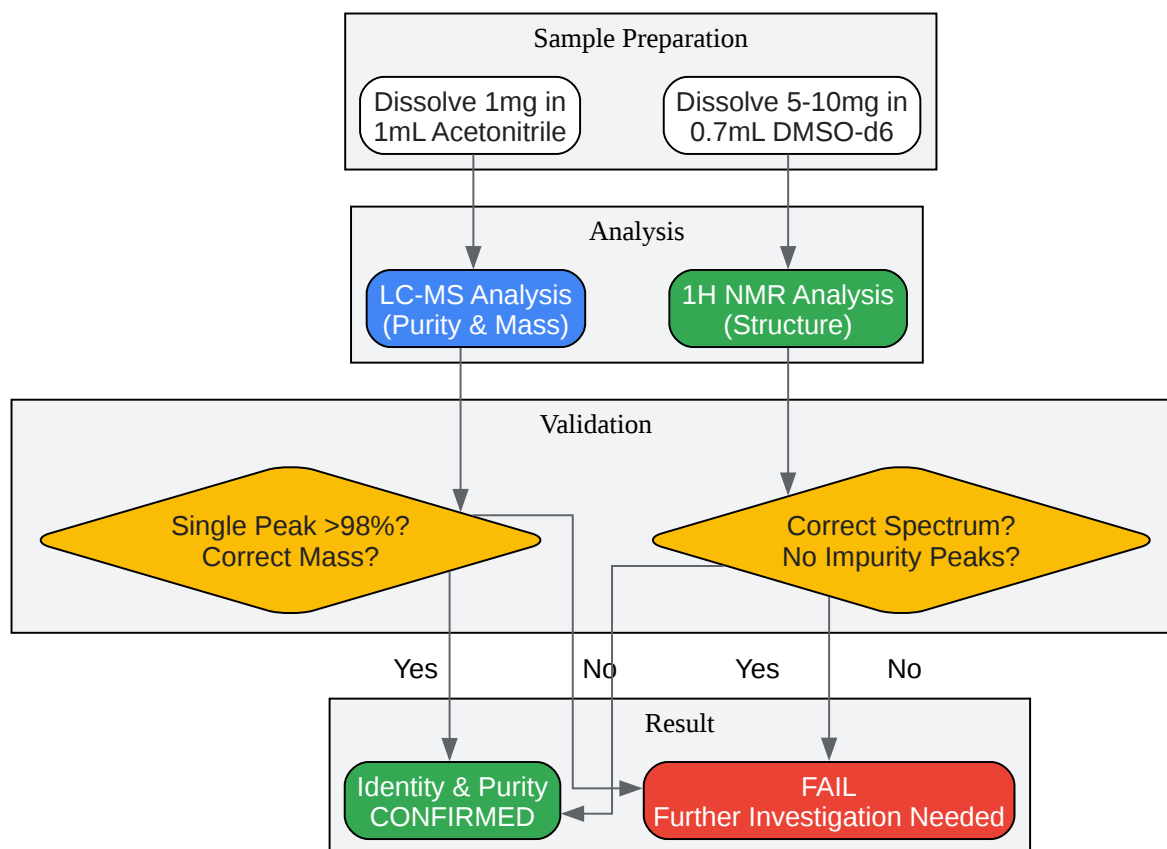
**Expertise & Causality:** The choice of a dual LC-MS and  $^1\text{H}$  NMR analysis is deliberate. LC-MS provides excellent purity data (from the UV chromatogram) and a preliminary mass confirmation.  $^1\text{H}$  NMR offers an unambiguous confirmation of the detailed molecular structure and can reveal the presence of proton-containing impurities that might not be visible by MS.

**Methodology:**

- **Sample Preparation:**
  - For LC-MS: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
  - For  $^1\text{H}$  NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Rationale:  $\text{DMSO-d}_6$  is an excellent solvent for a wide range of polar organic compounds and its residual peak does not typically interfere with the aromatic signals of the analyte.
- **LC-MS Analysis:**
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  - Flow Rate: 0.4 mL/min.
  - Detection: Diode Array Detector (DAD) at 254 nm and a mass spectrometer in positive ion electrospray mode (ESI+).
  - Validation: A pure sample should yield a single major peak in the UV chromatogram (>98% area) and the corresponding mass spectrum should show the expected  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$  adduct.
- **$^1\text{H}$  NMR Analysis:**

- Spectrometer: 400 MHz or higher.
- Analysis: Acquire a standard proton spectrum.
- Validation: The observed chemical shifts, coupling constants, and integration values should match the expected pattern for **1-Nitro-4-(phenylsulfonyl)benzene**. The absence of significant unassigned peaks confirms high purity.

Visualization of Workflow:



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Caption: Workflow for Identity and Purity Confirmation.

## Synthesis and Reactivity

**1-Nitro-4-(phenylsulfonyl)benzene** is typically synthesized via an electrophilic aromatic substitution reaction. One common route is the oxidation of the corresponding sulfide, 4-nitrophenyl phenyl sulfide.

Reactivity Insights: The aromatic ring is highly electron-deficient due to the two withdrawing groups. This deactivation makes it resistant to further electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution ( $S_NAr$ ), particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce new functionality and create a diverse range of derivatives.

## Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

- Safety: Avoid direct contact with the substance.[3] Use in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] May cause skin and eye irritation.[3]
- Handling: Avoid the formation or spread of dust in the air.[3]
- Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The compound may be hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture, such as storing under an inert gas like Argon.[3]

## Conclusion

**1-Nitro-4-(phenylsulfonyl)benzene** is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its bifunctional nature makes it a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a comprehensive framework for its confident identification, purity assessment, and safe handling, empowering researchers to effectively integrate this compound into their synthetic and developmental workflows.

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## References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. fishersci.com [fishersci.com]
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